Enhanced ER-α Degradation Efficacy: Fluoromethyl Azetidine Side Chain vs. Acrylic Acid Chain in SERDs
In the development of selective estrogen receptor degraders (SERDs), the fluoromethyl azetidine side chain (as found in camizestrant/AZD9833) demonstrated superior ER-α degradation efficacy compared to the acrylic acid chain of AZD9496. Across multiple ER+ breast cancer cell lines, the maximal ERα degradation achieved with the fluoromethyl azetidine-containing compound was similar to fulvestrant and exceeded that of AZD9496 [1]. Furthermore, a fluoromethyl azetidine group was found to be the preferred side-chain substitution for maximizing ER-α degradation on a bis-phenol chromene core, leading to the identification of GDC-0927 .
| Evidence Dimension | Maximal ER-α Degradation |
|---|---|
| Target Compound Data | Comparable to fulvestrant |
| Comparator Or Baseline | AZD9496 (acrylic acid chain) |
| Quantified Difference | Exceeds AZD9496 |
| Conditions | Various ER+ breast cancer cell lines |
Why This Matters
This demonstrates that the fluoromethyl azetidine moiety confers a critical functional advantage in SERD pharmacology, making it the preferred building block for achieving robust ER-α degradation, a key therapeutic goal in breast cancer.
- [1] Scott JS, et al. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Med Chem Lett. 2020;11(12):2519-2525. (Referenced in ResearchGate abstract). View Source
